
2-(2-Hydroxy-2,2-diphenylethyl)-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxy-2,2-diphenylethyl)-N-methylbenzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxy group attached to a diphenylethyl moiety, which is further connected to a benzamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-2,2-diphenylethyl)-N-methylbenzamide typically involves a Grignard reaction. This reaction utilizes the activated methyl group in position 2 to form the desired compound. The process involves the reaction of a suitable Grignard reagent with a benzamide derivative under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely employed to produce this compound in significant quantities.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxy-2,2-diphenylethyl)-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzamide group can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
2-(2-Hydroxy-2,2-diphenylethyl)-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-Hydroxy-2,2-diphenylethyl)-N-methylbenzamide involves its interaction with specific molecular targets. The hydroxy group and benzamide moiety play crucial roles in binding to enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Hydroxy-2,2-diphenylethyl)-N-phenylbenzamide
- 2-(2-Hydroxy-2,2-diphenylethyl)benzonitrile
- Benzenesulfonamide, 2-(2-hydroxy-2,2-diphenylethyl)-N-methyl
Uniqueness
2-(2-Hydroxy-2,2-diphenylethyl)-N-methylbenzamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a hydroxy group, diphenylethyl moiety, and benzamide group sets it apart from similar compounds, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
2594-59-4 |
|---|---|
Formule moléculaire |
C22H21NO2 |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
2-(2-hydroxy-2,2-diphenylethyl)-N-methylbenzamide |
InChI |
InChI=1S/C22H21NO2/c1-23-21(24)20-15-9-8-10-17(20)16-22(25,18-11-4-2-5-12-18)19-13-6-3-7-14-19/h2-15,25H,16H2,1H3,(H,23,24) |
Clé InChI |
ZWQQPIWZCZVYFR-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CC=CC=C1CC(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Disodium 5-[(4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulfonate](/img/structure/B13803326.png)
![N-tert-butyl-2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanylacetamide](/img/structure/B13803330.png)
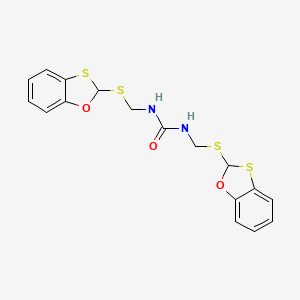
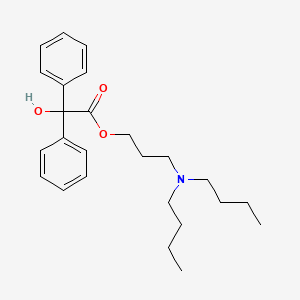
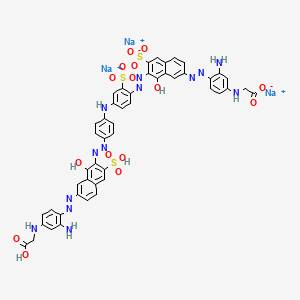
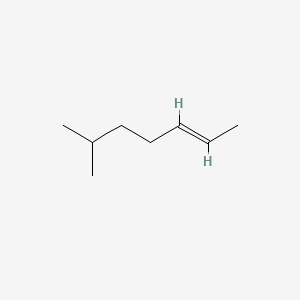


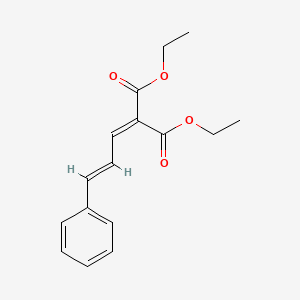

![Sodium;6-[(5-chloro-2-hydroxyphenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate](/img/structure/B13803394.png)
![(1R,4S)-2-bromobicyclo[2.2.1]hept-2-ene](/img/structure/B13803402.png)
